molecular formula C14H14ClNO4S2 B3006722 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide CAS No. 1021046-64-9

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B3006722
CAS No.: 1021046-64-9
M. Wt: 359.84
InChI Key: KGYCYJDUKMLEEP-UHFFFAOYSA-N
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Description

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide, also known as CCT018159, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of cancer research.

Scientific Research Applications

Synthetic Utility in Pharmaceutical Products

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide and its derivatives demonstrate considerable importance in the synthesis of pharmaceutical products. The acetamide moiety, a common functional group in many natural and pharmaceutical compounds, has been utilized in the development of versatile reagents such as p-methoxybenzyl N-acetylcarbamate potassium salt and its derivatives. These compounds act as stable, easy-to-handle equivalents of N-acetamide nucleophiles and find application in synthesizing a wide range of substituted products, which can be further transformed into N-alkylacetamides and protected amines (Sakai et al., 2022).

Enzyme Inhibitory Activities

The scaffold has been explored for its potential in enzyme inhibition, highlighting its versatility in medicinal chemistry. For example, N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives have shown significant inhibition against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, indicating potential therapeutic applications in conditions requiring enzyme modulation (Virk et al., 2018).

Antimicrobial and Anticancer Applications

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Such compounds, particularly those based on rhodanine-3-acetic acid, have demonstrated significant activity against a panel of bacteria, mycobacteria, and fungi. Notably, specific derivatives have shown high activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis and other bacterial infections (Krátký et al., 2017). Additionally, novel sulfonamide derivatives synthesized from this scaffold have exhibited cytotoxic activity against cancer cell lines, underscoring their potential in anticancer drug development (Ghorab et al., 2015).

Structural and Fluorescence Studies

The compound and its derivatives have been studied for their structural characteristics and properties in salt and inclusion compounds. Research on amide-containing isoquinoline derivatives reveals insights into their crystal structures, gel formation abilities, and fluorescence emissions, highlighting their utility in materials science and potential photodynamic therapy applications due to their enhanced fluorescence properties (Karmakar et al., 2007).

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S2/c1-20-11-4-2-10(3-5-11)8-16-13(17)9-22(18,19)14-7-6-12(15)21-14/h2-7H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYCYJDUKMLEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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